molecular formula C13H13ClN2O3S2 B12432228 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride

3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride

Cat. No.: B12432228
M. Wt: 344.8 g/mol
InChI Key: RTLLPHUMUWCGMR-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a dioxane moiety, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Dioxane Moiety: The dioxane moiety is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using an aminoethyl halide.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry

Industrially, the compound’s unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the thiazolidinone ring and dioxane moiety contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the dioxane moiety.

    5-(1,3-Dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the aminoethyl group.

Uniqueness

The presence of both the aminoethyl group and the dioxane moiety in 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride makes it unique compared to similar compounds

Properties

Molecular Formula

C13H13ClN2O3S2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C13H12N2O3S2.ClH/c14-3-4-15-12(16)11(20-13(15)19)6-8-1-2-9-10(5-8)18-7-17-9;/h1-2,5-6H,3-4,7,14H2;1H

InChI Key

RTLLPHUMUWCGMR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCN.Cl

Origin of Product

United States

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